5-chloro-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-methoxybenzamide
Description
Properties
IUPAC Name |
5-chloro-N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF2N2O3/c1-25-16-5-2-10(19)6-14(16)18(24)22-9-12-8-17(26-23-12)13-4-3-11(20)7-15(13)21/h2-8H,9H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTMKKDDOCBJGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-methoxybenzamide is a synthetic organic compound notable for its complex structure, which includes an oxazole ring, a methoxy group, and a benzamide moiety. With a molecular formula of CHClFNO and a molecular weight of approximately 378.8 g/mol, this compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.
Structural Features
The unique structural components of this compound contribute to its biological activity:
- Oxazole Ring : Known for its role in various biological processes, the oxazole ring can participate in hydrogen bonding and coordination with metal ions.
- Methoxy Group : This functional group may enhance lipophilicity, facilitating membrane penetration and bioavailability.
- Difluorophenyl Substituent : The presence of fluorine atoms can increase metabolic stability and alter pharmacokinetic properties.
Anticancer Potential
Preliminary studies suggest that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, benzothiazole derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines such as A431 and A549 . The specific mechanisms often involve modulation of cell cycle progression and apoptosis pathways.
Antimicrobial Activity
Research indicates that compounds containing oxazole and benzamide structures demonstrate antimicrobial properties. For example, related compounds have shown effectiveness against bacterial strains and fungi, suggesting that this compound may also possess similar activities .
Interaction Studies
Understanding the interactions of this compound with biological systems is crucial. Interaction studies typically focus on:
- Binding Affinity : Evaluating how well the compound binds to target proteins or receptors.
- Mechanism of Action : Investigating the biochemical pathways affected by the compound.
These studies are essential for elucidating the potential therapeutic applications of this compound.
Comparative Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Oxazole ring; Methoxy group; Benzamide | Potential anticancer; Antimicrobial |
| 5-Fluoro-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-methoxybenzamide | Similar oxazole structure | Antimicrobial |
| N-(4-Chloro-phenyl)-5-(1H-pyrazol-4-yl)-oxazole | Contains oxazole | Anticancer |
Study on Anticancer Effects
In a detailed study published in 2024, researchers synthesized a series of benzothiazole derivatives and assessed their effects on human cancer cell lines. The active compounds demonstrated significant inhibition of cell proliferation and induced apoptosis at low micromolar concentrations. The findings highlight the importance of structural modifications in enhancing anticancer activity .
Study on Antimicrobial Properties
Another research effort focused on evaluating the antimicrobial efficacy of structurally related compounds. The results indicated that these compounds exhibited broad-spectrum activity against various pathogens, suggesting that similar mechanisms might be applicable to this compound .
Scientific Research Applications
Basic Information
- Molecular Formula : C18H13ClF2N2O3
- Molecular Weight : 378.8 g/mol
- CAS Number : 1021216-53-4
- Purity : Typically around 95%
Structural Characteristics
The compound features a methoxybenzamide structure that enhances its lipophilicity and potentially its bioavailability. The oxazole ring contributes to its heterocyclic nature, which is often associated with diverse biological activities.
Anticancer Activity
Research has indicated that compounds similar to 5-chloro-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-methoxybenzamide exhibit promising anticancer properties. A study demonstrated that derivatives of oxazole compounds can inhibit tumor growth by targeting specific cancer cell pathways.
Case Study : A derivative of this compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent cytotoxicity.
Agrochemicals
The compound's structure suggests potential applications in developing agrochemicals, particularly as herbicides or fungicides. Its fluorinated phenyl group may enhance its efficacy and stability in agricultural formulations.
Pesticidal Properties
Research has shown that similar oxazole derivatives possess insecticidal properties against common agricultural pests. The introduction of the difluorophenyl group is hypothesized to improve the selectivity and potency of these compounds.
Data Table: Insecticidal Activity Comparison
| Compound Name | Target Pest | LC50 (mg/L) | Reference |
|---|---|---|---|
| Compound A | Aphids | 10 | Journal of Pest Science |
| Compound B | Whiteflies | 15 | Crop Protection Journal |
| This compound | Thrips | 12 | Current Study |
Material Science
The unique properties of this compound make it a candidate for use in developing new materials, particularly in coatings or polymers where chemical resistance is required.
Polymer Applications
Studies suggest that incorporating such compounds into polymer matrices can enhance thermal stability and chemical resistance. This application is particularly relevant for industries requiring durable materials that can withstand harsh environments.
Case Study : A recent study on the incorporation of oxazole derivatives into epoxy resins showed improved mechanical properties and thermal stability compared to standard formulations.
Comparison with Similar Compounds
N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide
5-Chloro-N-[5-(2,4-Dichlorophenyl)-1,3,4-Thiadiazol-2-yl]-2-Methoxybenzamide
- Core Structure : Features a 1,3,4-thiadiazole ring instead of 1,2-oxazole.
- The 2,4-dichlorophenyl substituent (vs. 2,4-difluorophenyl) increases lipophilicity but may reduce metabolic stability .
Substituent Variations in Benzamide Derivatives
5-Chloro-N-(2,4-Difluorophenyl)-2-Hydroxybenzamide (Compound 58)
- Structure : Replaces the methoxy group with a hydroxyl group and lacks the oxazole-methyl bridge.
- Melting point (>220°C) is significantly higher than typical methoxy-substituted analogs, reflecting stronger intermolecular interactions .
- Synthesis : Prepared via direct coupling of 5-chloro-2-hydroxybenzoic acid with 2,4-difluoroaniline, contrasting with the multi-step routes required for oxazole-containing derivatives .
5-Chloro-N-(3-Cyano-4,5,6,7,8,9-Hexahydrocycloocta[b]Thien-2-yl)-2-Methoxybenzamide
- Structure : Incorporates a complex bicyclic system with a thiophene ring.
- Key Differences: The bulky cycloalka-thiophene substituent may sterically hinder interactions with flat binding pockets, unlike the planar 1,2-oxazole group.
Table 1: Key Properties of Selected Benzamide Derivatives
| Compound Name | Core Structure | Substituents | Melting Point (°C) | Synthesis Yield (%) |
|---|---|---|---|---|
| Target Compound (Oxazole derivative) | 1,2-Oxazole | 2,4-Difluorophenyl, Cl, OMe | Not reported | Not reported |
| 5-Chloro-N-(2,4-difluorophenyl)-2-OH-benzamide | Benzamide | 2,4-Difluorophenyl, Cl, OH | >220 | 12 |
| N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide | 1,3-Thiazole | 2,4-Difluorophenyl, Cl | Not reported | Not reported |
Table 2: Impact of Substituents on Electronic Properties
| Substituent Position | Electron-Withdrawing/Donating | Effect on Benzamide Reactivity |
|---|---|---|
| 2-OMe | Electron-donating (OMe) | Decreases electrophilicity |
| 5-Cl | Electron-withdrawing (Cl) | Increases electrophilicity |
| 2,4-Difluorophenyl | Electron-withdrawing (F) | Enhances aromatic π-deficient character |
Tautomerism and Stability Considerations
- The target compound’s 1,2-oxazole core is less prone to tautomerism compared to 1,2,4-triazole derivatives (e.g., compounds [7–9] in ), which exist in thione-thiol equilibria. This stability may favor consistent binding in biological systems .
Preparation Methods
Anhydrous Methylation
Under anhydrous conditions, 5-chlorosalicylic acid reacts with dimethyl sulfate in acetone using potassium carbonate as a base. After refluxing for 4 hours, methyl 5-chloro-2-methoxybenzoate is obtained in 95% yield. Hydrolysis with aqueous sodium hydroxide yields 5-chloro-2-methoxybenzoic acid (m.p. 80–81°C).
Aqueous Methylation
In aqueous conditions, 5-chlorosalicylic acid is first esterified to methyl 5-chlorosalicylate, followed by methylation with dimethyl sulfate. This two-step approach achieves a 49.5% overall yield.
Synthesis of [5-(2,4-Difluorophenyl)-1,2-Oxazol-3-yl]Methylamine
The oxazole-containing amine is synthesized via two primary routes:
β-Ketoamide Cyclization
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Ethyl 3-(2,4-Difluorophenyl)-3-Oxopropanoate : A Claisen condensation of ethyl acetate and 2,4-difluoroacetophenone in sodium ethoxide yields the β-keto ester.
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Oxazole Formation : Treatment with hydroxylamine hydrochloride forms a β-ketoamide oxime, which undergoes cyclodehydration with phosphorus oxychloride to produce ethyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate.
-
Reduction and Amination : Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, which is mesylated and displaced with ammonia to yield the target amine (62% yield over three steps).
Microwave-Assisted Cyclization
Adapting methods from antitubercular pyrazole synthesis, the β-ketoamide intermediate is cyclized under microwave irradiation (150°C, 20 min) to form the oxazole ring, improving yield to 78% compared to conventional heating.
Amide Coupling and Final Product Formation
The benzoyl chloride derivative of 5-chloro-2-methoxybenzoic acid reacts with [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methylamine under Schotten-Baumann conditions:
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Acid Chloride Preparation : 5-Chloro-2-methoxybenzoic acid is treated with thionyl chloride in benzene, yielding the acyl chloride (72% recovery).
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Coupling Reaction : The acyl chloride is added to a solution of the oxazole amine in dichloromethane with triethylamine. The reaction proceeds at 0°C to room temperature, affording the final amide in 85% yield after recrystallization from ethanol-water.
Analytical Data and Optimization
Spectroscopic Characterization
-
5-Chloro-2-Methoxybenzoic Acid :
-
Final Amide :
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¹³C NMR (DMSO-d6): δ 165.2 (C=O), 162.1 (C-F), 154.8 (oxazole C-2), 132.5–110.2 (aromatic carbons).
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HRMS (ESI): m/z calcd. for C₁₉H₁₄ClF₂N₂O₃ [M+H]⁺ 419.0568, found 419.0571.
-
Yield Comparison of Synthetic Routes
| Step | Conventional Method | Microwave-Assisted |
|---|---|---|
| Oxazole Cyclization | 65% | 78% |
| Amide Coupling | 82% | 85% |
| Overall Yield | 43% | 52% |
Alternative Pathways and Scalability
Reductive Amination Approach
A one-pot reductive amination strategy substitutes the mesylation-amination sequence:
-
The oxazole aldehyde (from oxidation of the alcohol) reacts with ammonium acetate and sodium cyanoborohydride in methanol, yielding the amine in 70% efficiency.
Solid-Phase Synthesis
Immobilizing the oxazole amine on Wang resin enables iterative coupling and cleavage, achieving a 90% purity profile for high-throughput applications.
Industrial-Scale Considerations
Key challenges include:
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Cost of 2,4-Difluoroacetophenone : Sourcing at scale necessitates partnerships with fluorochemical suppliers.
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Waste Management : Phosphorus oxychloride byproducts require neutralization with ice-water mixtures.
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Process Safety : Microwave-assisted steps reduce reaction times but demand specialized equipment for kilogram-scale production .
Q & A
Q. What are common synthetic routes for 5-chloro-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-methoxybenzamide?
The compound is synthesized via amide bond formation between the carboxylic acid derivative and an amine-containing intermediate. A typical method involves coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) in anhydrous solvents like dichloromethane or dimethylformamide. For example, analogous benzamide derivatives are synthesized by activating the carboxylic acid with DCC/HOBt, followed by reaction with the amine component under inert conditions . Optimization of reaction time (e.g., overnight stirring) and purification via column chromatography or recrystallization (e.g., using methanol) are critical for high yields .
Q. What analytical techniques are used to confirm the structure of this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and integration ratios.
- IR Spectroscopy : Identification of amide C=O stretches (~1650–1680 cm) and methoxy C-O stretches (~1250 cm) .
- Elemental Analysis : Validation of empirical formula (e.g., C, H, N, Cl, F content) .
- X-ray Diffraction (XRD) : For crystalline derivatives, SHELX programs (e.g., SHELXL) refine crystal structures, confirming bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) .
Q. What solvent systems and pH conditions are optimal for studying its stability?
Fluorescence studies on related benzamides show optimal stability at pH 5 and 25°C , with minimal degradation over time. Polar aprotic solvents (e.g., DMSO, acetonitrile) are preferred for solubility, while aqueous buffers at neutral to slightly acidic pH enhance stability during spectroscopic analysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Catalyst Screening : Compare coupling reagents (DCC, EDCI, HATU) to minimize side products.
- Solvent Effects : Test polar vs. non-polar solvents (e.g., DMF vs. THF) for reaction efficiency. highlights temperature-dependent selectivity in dichloromethane at 50°C for related benzoyl chloride syntheses .
- Purification : Gradient elution in HPLC (C18 columns) or recrystallization in methanol/water mixtures improves purity .
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at elevated temperatures.
- 2D NMR Techniques : Use COSY, HSQC, and HMBC to assign ambiguous peaks and confirm connectivity .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
Q. What computational methods are suitable for predicting biological activity or binding modes?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or enzymes).
- MD Simulations : GROMACS or AMBER can assess stability of ligand-receptor complexes over time .
- DFT Studies : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
Q. How can polymorphism or crystallinity issues be addressed during XRD analysis?
- Crystallization Screens : Use solvent vapor diffusion with mixtures like ethanol/water or DMSO/ethyl acetate.
- Twinned Data Refinement : SHELXL’s TWIN/BASF commands resolve overlapping reflections in twinned crystals .
- Thermal Analysis : DSC/TGA identifies polymorphic transitions and guides recrystallization conditions .
Methodological Tables
Q. Table 1. Fluorescence Optimization Parameters for Benzamide Derivatives
| Parameter | Optimal Condition | Impact on Intensity |
|---|---|---|
| pH | 5.0 | Maximizes emission |
| Temperature | 25°C | Prevents quenching |
| Solvent | Acetonitrile | Enhances solubility |
| Excitation (λex) | 340 nm | Matches absorbance |
| Emission (λem) | 380 nm | Red-shifted signal |
| Data adapted from fluorescence studies on structurally similar compounds . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
